molecular formula C11H8ClFN2O4S2 B12586647 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- CAS No. 646039-93-2

2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-

Cat. No.: B12586647
CAS No.: 646039-93-2
M. Wt: 350.8 g/mol
InChI Key: FJKRZZWSPURMGZ-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a sulfonamide group, a chlorine atom, a fluorophenyl group, and a nitro group, making it a highly functionalized molecule. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-amino-.

    Substitution: Formation of various substituted thiophene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The fluorophenyl group can enhance the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity. The combination of the nitro, sulfonamide, and chlorine groups provides a versatile platform for further functionalization and derivatization.

Properties

CAS No.

646039-93-2

Molecular Formula

C11H8ClFN2O4S2

Molecular Weight

350.8 g/mol

IUPAC Name

5-chloro-N-[(4-fluorophenyl)methyl]-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C11H8ClFN2O4S2/c12-11-9(15(16)17)5-10(20-11)21(18,19)14-6-7-1-3-8(13)4-2-7/h1-5,14H,6H2

InChI Key

FJKRZZWSPURMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])F

Origin of Product

United States

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